molecular formula C17H12N2O B1584338 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile CAS No. 844-25-7

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Cat. No. B1584338
CAS RN: 844-25-7
M. Wt: 260.29 g/mol
InChI Key: HIRCCKPODGFADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile” is a chemical compound with the molecular weight of 260.3 . Its IUPAC name is 2-benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile .


Molecular Structure Analysis

The InChI code for “2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile” is 1S/C17H12N2O/c18-12-16-15-9-5-4-6-13 (15)10-11-19 (16)17 (20)14-7-2-1-3-8-14/h1-11,16H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Environmental Science

Lastly, the compound’s potential degradation products and their environmental impact could be a subject of study. Understanding its breakdown pathways can inform the environmental risk assessment of related chemicals.

Each application area offers a unique perspective on the utility of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile and underscores its importance in scientific research. While the current web search did not yield specific studies on these applications, the compound’s chemical properties suggest these potential uses . Researchers interested in exploring these applications would benefit from further experimental studies to fully realize the compound’s capabilities in these fields.

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-benzoyl-1H-isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h1-11,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRCCKPODGFADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282323
Record name 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784485
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

CAS RN

844-25-7
Record name 844-25-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 844-25-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOYL-1,2-DIHYDRO-1-ISOQUINOLINECARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Reactant of Route 6
2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Q & A

Q1: What makes 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile useful in organic synthesis?

A1: 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile is a versatile building block in organic synthesis. Its reactivity stems from the presence of both a nucleophilic center (C1) and an electrophilic center (the carbonyl group). This allows it to undergo a wide range of reactions, including alkylations, cycloadditions, and rearrangements, leading to various complex heterocyclic structures. [, , , , , , , ]

Q2: Can you provide an example of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile's use in cycloaddition reactions?

A2: Absolutely. Research shows that 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile readily participates in [4+2] cycloaddition reactions with various dienophiles. For example, it reacts with 2-arylidene-3(2H)-benzofuranones to yield spiro[pyrrole-3,2′-3(2H)-benzofuranones]. These spiro compounds can be further manipulated to access structurally diverse chromenopyrrole derivatives. [, ]

Q3: How does the reaction environment affect the outcome when using 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile as a reactant?

A3: The reaction conditions significantly influence the product distribution. For instance, treating the spiro compounds derived from the [4+2] cycloaddition with acid leads to the formation of tetrasubstituted pyrroles. In contrast, refluxing in DMF yields compounds derived from chromenopyrroles. []

Q4: Are there methods to enhance the efficiency of reactions involving 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile?

A4: Yes, studies have shown that using phase-transfer catalysis in conjunction with ultrasonic irradiation can significantly improve reaction yields and reduce reaction times in alkylation reactions of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile. []

Q5: What spectroscopic techniques are typically employed to characterize the products obtained from reactions involving 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile?

A5: 1H NMR spectroscopy is commonly used to elucidate the regio- and stereochemistry of the products. Additionally, X-ray crystallography can be employed to confirm the structure of key intermediates and products. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.